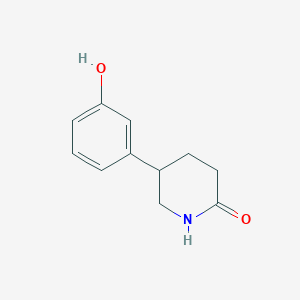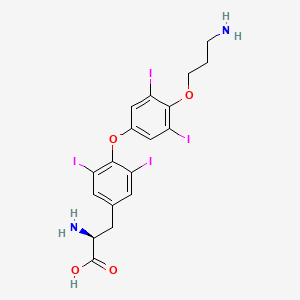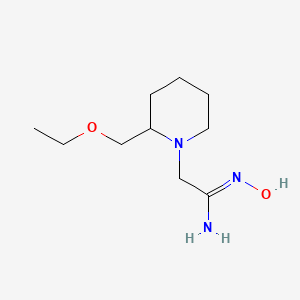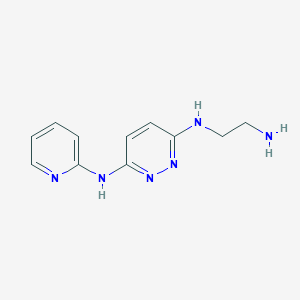![molecular formula C31H26N4O2 B13432498 4'-((1,2',7'-Trimethyl-1H,3'H-[2,5'-bibenzo[d]imidazol]-3'-yl)methyl)-[1,1'-biphenyl]-2-carboxylic Acid](/img/structure/B13432498.png)
4'-((1,2',7'-Trimethyl-1H,3'H-[2,5'-bibenzo[d]imidazol]-3'-yl)methyl)-[1,1'-biphenyl]-2-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-((1,2’,7’-Trimethyl-1H,3’H-[2,5’-bibenzo[d]imidazol]-3’-yl)methyl)-[1,1’-biphenyl]-2-carboxylic Acid is a complex organic compound featuring a biphenyl core with a carboxylic acid functional group and a bibenzoimidazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-((1,2’,7’-Trimethyl-1H,3’H-[2,5’-bibenzo[d]imidazol]-3’-yl)methyl)-[1,1’-biphenyl]-2-carboxylic Acid typically involves multi-step organic reactions. The process begins with the formation of the bibenzoimidazole core, followed by the introduction of the biphenyl moiety and the carboxylic acid group. Common reagents used in these reactions include aromatic amines, aldehydes, and carboxylic acids, under conditions such as reflux and catalytic amounts of acids or bases.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4’-((1,2’,7’-Trimethyl-1H,3’H-[2,5’-bibenzo[d]imidazol]-3’-yl)methyl)-[1,1’-biphenyl]-2-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or alkyl groups.
Applications De Recherche Scientifique
4’-((1,2’,7’-Trimethyl-1H,3’H-[2,5’-bibenzo[d]imidazol]-3’-yl)methyl)-[1,1’-biphenyl]-2-carboxylic Acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4’-((1,2’,7’-Trimethyl-1H,3’H-[2,5’-bibenzo[d]imidazol]-3’-yl)methyl)-[1,1’-biphenyl]-2-carboxylic Acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,7-Trimethylindan: Shares a similar trimethyl-substituted aromatic structure.
1,1,3a,7-Tetramethyl-1a,2,3,3a,4,5,6,7b-octahydro-1H-cyclopropa[a]naphthalene: Another complex aromatic compound with multiple methyl groups.
Uniqueness
4’-((1,2’,7’-Trimethyl-1H,3’H-[2,5’-bibenzo[d]imidazol]-3’-yl)methyl)-[1,1’-biphenyl]-2-carboxylic Acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C31H26N4O2 |
|---|---|
Poids moléculaire |
486.6 g/mol |
Nom IUPAC |
2-[4-[[2,4-dimethyl-6-(1-methylbenzimidazol-2-yl)benzimidazol-1-yl]methyl]phenyl]benzoic acid |
InChI |
InChI=1S/C31H26N4O2/c1-19-16-23(30-33-26-10-6-7-11-27(26)34(30)3)17-28-29(19)32-20(2)35(28)18-21-12-14-22(15-13-21)24-8-4-5-9-25(24)31(36)37/h4-17H,18H2,1-3H3,(H,36,37) |
Clé InChI |
WNRJQHLIWMEJSH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC2=C1N=C(N2CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C)C5=NC6=CC=CC=C6N5C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





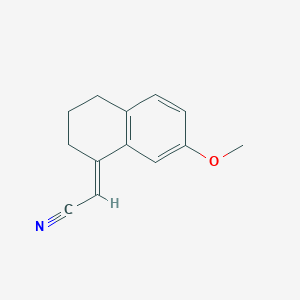
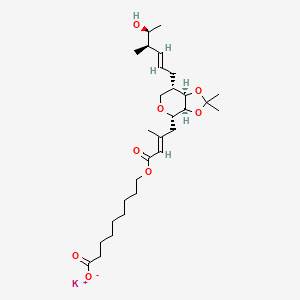
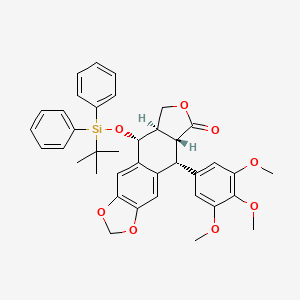
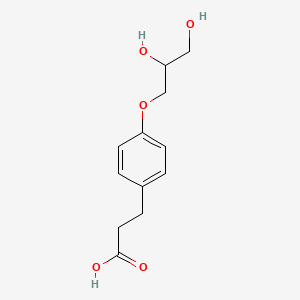
![(8S,9S,10R,11R,13S,14S,17R)-17-(2,2-diiodoacetyl)-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B13432480.png)
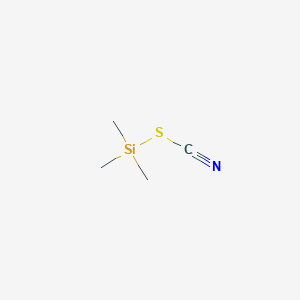
![methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxane-2-carboxylate](/img/structure/B13432488.png)
